1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-24-16-7-8-17(25-2)18(13-16)26(22,23)21-11-9-20(10-12-21)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDSXTUGIBHEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332382 | |
| Record name | 1-(2,5-dimethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325812-09-7 | |
| Record name | 1-(2,5-dimethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.
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Base : Triethylamine (TEA) or pyridine is used to neutralize HCl generated during sulfonylation.
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Temperature : Reactions proceed at 0–25°C to minimize side reactions like over-sulfonylation.
A typical procedure involves dissolving 4-(4-fluorophenyl)piperazine (1 eq) in anhydrous DCM, followed by dropwise addition of 2,5-dimethoxyphenylsulfonyl chloride (1.1 eq) and TEA (2 eq). After stirring for 12–24 hours, the mixture is washed with water, dried over Na₂SO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane).
Yield Data
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 24 | 78 |
| THF | Pyridine | 18 | 82 |
| DCM | NaHCO₃ | 24 | 65 |
Table 1: Yield variation with solvent and base selection.
Coupling Agent-Mediated Sulfonylation
For substrates sensitive to chlorides, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate sulfonamide formation without generating HCl.
Mechanistic Overview
The sulfonic acid derivative (e.g., 2,5-dimethoxyphenylsulfonic acid) is activated with EDC/DCC, forming an active ester intermediate. This reacts with 4-(4-fluorophenyl)piperazine to yield the target compound.
Procedure
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2,5-Dimethoxyphenylsulfonic acid (1 eq) is dissolved in DMF.
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EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) are added to activate the sulfonic acid.
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4-(4-fluorophenyl)piperazine (1 eq) is introduced, and the mixture is stirred at 25°C for 48 hours.
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Purification via recrystallization (ethanol/water) affords the product in 70–75% yield.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes by enhancing reaction kinetics. This method is ideal for scaling up production.
Optimized Protocol
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Reactants : 4-(4-fluorophenyl)piperazine, 2,5-dimethoxyphenylsulfonyl chloride.
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Solvent : Isopropyl alcohol (IPA).
Yields under microwave conditions reach 88–92%, compared to 78–82% for conventional heating.
Stepwise Assembly of the Piperazine Core
For cases where 4-(4-fluorophenyl)piperazine is unavailable, the piperazine ring can be constructed de novo.
Ring Synthesis via Cyclocondensation
Critical Steps
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Sulfonylation First : Introducing the 2,5-dimethoxyphenylsulfonyl group before arylating the piperazine prevents steric hindrance.
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Boc Protection : Protecting one nitrogen with tert-butoxycarbonyl (Boc) ensures selective reaction at the desired position.
Analytical Characterization
Key analytical data confirm successful synthesis:
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¹H NMR (DMSO-d₆): δ 3.15–3.48 (m, 8H, piperazine-H), 6.92–7.45 (m, 7H, aromatic-H).
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MS (ESI+) : m/z 381.2 [M+H]⁺, matching the molecular formula C₁₈H₂₁FN₂O₄S.
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine exhibit significant effects on serotonin receptors, particularly the serotonin transporter (SERT) and various serotonin receptor subtypes (5-HT1A and 5-HT3). These interactions suggest potential use in treating depressive disorders. For instance, studies have shown that compounds with SERT inhibition can lead to improved cognitive function in depressed patients, providing a fast onset of therapeutic effects .
2. Cognitive Enhancement
The compound's ability to modulate serotonergic activity positions it as a candidate for cognitive enhancement therapies. By targeting the cholinergic system and serotonin receptors, it may help alleviate cognitive impairments associated with depression and other neuropsychiatric disorders .
Chemical and Synthetic Applications
1. Synthesis of Novel Derivatives
this compound serves as a precursor in the synthesis of various piperazine derivatives. Its sulfonamide group can be modified to create new compounds with enhanced pharmacological properties. This versatility is crucial for developing new drugs targeting different neurological conditions .
2. Metabolic Studies
As a major metabolite of certain sedative drugs like niaparazine, this compound is instrumental in studying drug metabolism and pharmacokinetics. Understanding its metabolic pathways can lead to improved formulations and dosing regimens for related therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Phenyl Substituents
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Effects: The target compound’s 2,5-dimethoxy and 4-fluoro groups contrast with chloro or methyl substituents in analogs.
- Biological Activity : Derivatives of the target compound (e.g., oxadiazole-linked analogs) exhibit potent antibacterial activity against E. coli and S. aureus (MIC values comparable to ciprofloxacin) . In contrast, dichlorophenyl analogs are primarily intermediates, lacking direct activity data .
Piperazine Derivatives with Fluorophenyl Groups
Table 2: Fluorophenyl-Containing Piperazines
Key Observations :
- Fluorine Impact : The 4-fluorophenyl group in the target compound may enhance CNS penetration or receptor binding, as seen in GBR-12909, which affects dopamine transporters .
- Activity Divergence : Despite structural similarities, fluorophenyl-piperazines exhibit varied roles—antimicrobial (target compound) vs. neuroactive (GBR-12909) .
Biological Activity
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHFNOS
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities, primarily related to its interactions with neurotransmitter systems and its potential as an enzyme inhibitor.
Pharmacological Effects
- Antidepressant Activity : This compound is reported to influence serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and cognitive functions. It may exhibit antidepressant-like effects in animal models by modulating serotonergic activity .
- Anticonvulsant Properties : Research indicates that piperazine derivatives can possess anticonvulsant activity. The specific mechanism involves the modulation of GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system .
- Enzyme Inhibition : The sulfonamide moiety in the compound suggests potential enzyme inhibitory activity. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation and has implications in treating neurodegenerative diseases .
Case Studies and Experimental Data
- Antidepressant Activity Study :
- Anticonvulsant Activity :
- Enzyme Inhibition Assays :
Comparative Analysis
| Activity Type | IC50/Effectiveness | Reference |
|---|---|---|
| Antidepressant | Reduced immobility time | |
| Anticonvulsant | Dose-dependent efficacy | |
| AChE Inhibition | IC50 comparable to donepezil |
The biological activity of this compound can be attributed to several mechanisms:
- Serotonergic Modulation : By acting on serotonin receptors, it may enhance mood and cognitive functions.
- GABAergic Enhancement : Potentially increasing GABA levels or receptor sensitivity contributes to its anticonvulsant effects.
- Enzyme Interaction : The sulfonamide group provides a structural basis for enzyme inhibition, particularly AChE.
Q & A
Q. How to address inconsistent SAR in DPP-IV inhibition studies?
- Analysis : Substituent position (e.g., 3-CF3 vs. 4-F) alters electron density on the aryl ring, affecting H-bonding with catalytic residues. Use 3D-QSAR models to map electrostatic contributions and refine substituent placement .
Methodological Tables
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| CO2 capture efficiency | PTFE membrane contactor + 20% piperazine/K2CO3 blend | |
| Toxicity reduction | β-cyclodextrin partial inclusion + hydrophilic substitution | |
| Kinase selectivity | Fluorobenzyl substitution + SPR binding assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
